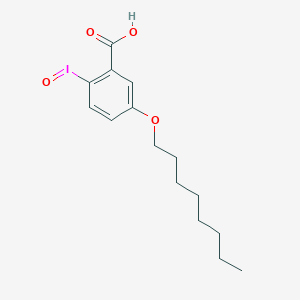
Benzoic acid, 2-iodosyl-5-(octyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-iodosyl-5-(octyloxy)- is an organic compound with a complex structure that includes a benzoic acid core, an iodosyl group, and an octyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-iodosyl-5-(octyloxy)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-iodosyl-5-(octyloxy)- undergoes various chemical reactions, including:
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodobenzoic acid, while substitution reactions can produce a variety of benzoic acid derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-iodosyl-5-(octyloxy)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-iodosyl-5-(octyloxy)- involves its interaction with molecular targets through its functional groups. The iodosyl group can participate in redox reactions, while the octyloxy group can enhance the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the octyloxy group, making it less hydrophobic and less versatile in certain applications.
Benzoic acid: A simpler compound without the iodosyl and octyloxy groups, used widely as a preservative and in organic synthesis.
Uniqueness
Benzoic acid, 2-iodosyl-5-(octyloxy)- is unique due to its combination of functional groups, which confer specific chemical reactivity and physical properties. The presence of the iodosyl group allows for redox activity, while the octyloxy group enhances solubility and interaction with hydrophobic environments, making it a versatile compound for various applications .
Propiedades
Número CAS |
112391-40-9 |
|---|---|
Fórmula molecular |
C15H21IO4 |
Peso molecular |
392.23 g/mol |
Nombre IUPAC |
2-iodosyl-5-octoxybenzoic acid |
InChI |
InChI=1S/C15H21IO4/c1-2-3-4-5-6-7-10-20-12-8-9-14(16-19)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
Clave InChI |
CXYDIYQTDMKDSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


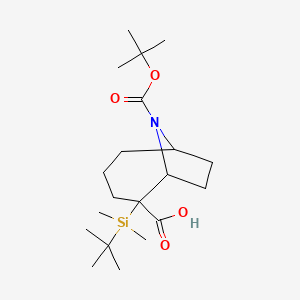

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
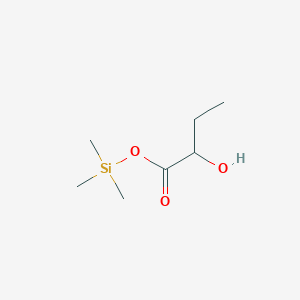
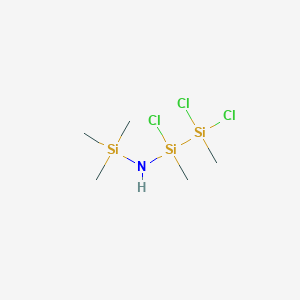
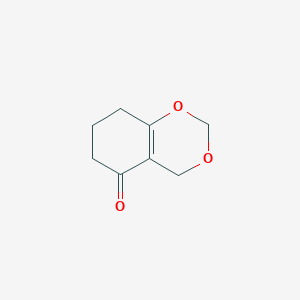
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
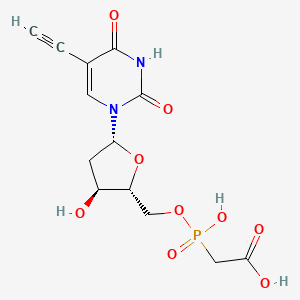
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
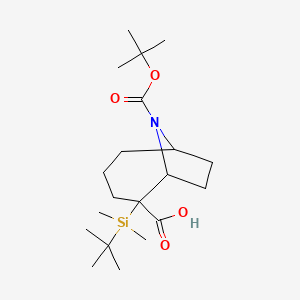
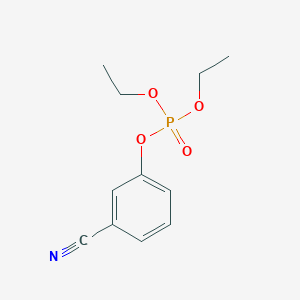
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
